molecular formula C10H11NO3 B443704 2-(4-Acetylphenoxy)acetamide CAS No. 42017-88-9

2-(4-Acetylphenoxy)acetamide

Cat. No.: B443704
CAS No.: 42017-88-9
M. Wt: 193.2g/mol
InChI Key: WNPYFCWDYCFXJA-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)acetamide is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an acetyl group attached to a phenoxy group, which is further connected to an acetamide moiety

Scientific Research Applications

2-(4-Acetylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and materials with specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenoxy)acetamide typically involves the reaction of 4-acetylphenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine to form the acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of 4-(hydroxyphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenoxy group.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other interactions with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

    2-(4-Methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of an acetyl group.

    2-(4-Chlorophenoxy)acetamide: Contains a chlorine atom in place of the acetyl group.

    2-(4-Nitrophenoxy)acetamide: Features a nitro group instead of the acetyl group.

Uniqueness: 2-(4-Acetylphenoxy)acetamide is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and potential biological activity. The acetyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-acetylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPYFCWDYCFXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354651
Record name 2-(4-acetylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42017-88-9
Record name 2-(4-acetylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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